molecular formula C21H19ClN4O3 B15136135 3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine

3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine

Cat. No.: B15136135
M. Wt: 410.9 g/mol
InChI Key: IFXXHSXFUJKXJH-UHFFFAOYSA-N
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Description

3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxazole and quinoxaline rings in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the chlorophenyl group, and the construction of the quinoxaline core. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorophenyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the chlorophenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential pharmacological properties could be explored for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine is not fully understood, but it is likely to involve interactions with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure suggests that it may act as an inhibitor or modulator of these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as 2-methylquinoxaline and 2,3-dimethylquinoxaline, exhibit various biological activities and are used in medicinal chemistry.

    Oxazole Derivatives: Compounds like 2-phenyl-1,3-oxazole and 4,5-dihydro-1,2-oxazole have been studied for their pharmacological properties.

Uniqueness

3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine is unique due to the combination of the oxazole and quinoxaline rings in its structure. This combination may confer distinct pharmacological properties and make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.9 g/mol

IUPAC Name

3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine

InChI

InChI=1S/C21H19ClN4O3/c1-3-23-20-21(25-17-9-8-13(27-2)10-19(17)24-20)28-12-14-11-18(26-29-14)15-6-4-5-7-16(15)22/h4-11H,3,12H2,1-2H3,(H,23,24)

InChI Key

IFXXHSXFUJKXJH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(C=CC(=C2)OC)N=C1OCC3=CC(=NO3)C4=CC=CC=C4Cl

Origin of Product

United States

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